N1-Phényl-N4,N4-bis(4-(phényl(m-tolyl)amino)phényl)-N1-(m-tolyl)benzène-1,4-diamine

Vue d'ensemble

Description

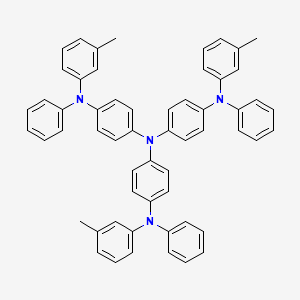

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is a complex organic compound known for its unique structural properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its structure includes multiple aromatic rings and amine groups, which contribute to its electronic properties and stability.

Applications De Recherche Scientifique

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine has several applications in scientific research:

Organic Electronics: Used as a hole-transport material in OLEDs due to its excellent electronic properties.

Photovoltaics: Employed in organic solar cells to enhance charge transport.

Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.

Biomedical Research:

Mécanisme D'action

Target of Action

The primary target of m-MTDATA, also known as N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, is the exciplex emitters in organic light-emitting diodes (OLEDs) . These emitters are crucial for the efficient operation of OLEDs.

Mode of Action

m-MTDATA interacts with its targets through an intermolecular charge-transfer transition . This interaction is dominant due to the space-enough and conjugation-forbidden linkage of the diphenyl ether group, which increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .

Biochemical Pathways

m-MTDATA affects the biochemical pathways involved in the operation of OLEDs. It is used to construct six exciplex emitters with 3Cz-o-TRz . The compound’s interaction with these emitters modulates the emission spectra of the OLEDs .

Pharmacokinetics

The compound’s structure and mode of action allow it to effectively interact with its targets, thereby influencing the performance of the OLEDs .

Result of Action

The action of m-MTDATA results in the modulation of the emission spectra of OLEDs, with the spectra being gradually adjusted from 510 to 590 nm . Moreover, OLEDs based on TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T achieved desirable performance with maximum external quantum efficiencies (EQEs) around 12% .

Action Environment

The action, efficacy, and stability of m-MTDATA are influenced by the environment within the OLEDs. For instance, a simple tandem OLED containing TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T emitters realized optimal performance with an ultralow turn-on voltage of 2.4 V and a maximum EQE of 14.1% .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and amination.

Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.

Final Assembly: The final step involves the assembly of the compound through further coupling and purification processes.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:

Automated Reaction Systems: Utilizing automated systems to control reaction conditions precisely.

High-Performance Liquid Chromatography (HPLC): For purification and ensuring the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB)

- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP)

- Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

Uniqueness

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine stands out due to its specific structural arrangement, which provides a balance between stability and electronic properties. This makes it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are crucial.

Activité Biologique

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, with CAS number 124729-98-2, is an organic compound that has garnered attention for its potential applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews the biological activity of this compound, highlighting its chemical properties, synthesis, and relevant case studies.

The molecular formula of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is , with a molecular weight of approximately 789.02 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 203 - 207 ºC |

| LogP | 17.68 |

| Solubility in THF | UV absorption at 312 nm, 342 nm |

| Hazard Classification | GHS07 (Warning) |

These properties indicate its stability and potential utility in various applications.

Synthesis

The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine typically involves multi-step organic reactions that include amination and coupling reactions to form the complex aromatic structure. Specific methodologies can vary, but they generally utilize common reagents such as phenyl and m-tolyl derivatives to achieve the desired product.

Antioxidant Properties

Research has indicated that compounds similar to N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine exhibit significant antioxidant activity. The presence of multiple aromatic rings contributes to their ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 30 µM across different cell lines. This suggests potential as an anticancer agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway is critical for developing targeted therapies against malignancies.

Case Studies

A recent study published in ACS Omega explored the synthesis and biological evaluation of similar compounds with phenolic structures. The findings highlighted their efficacy as anticancer agents and their role in promoting apoptosis through oxidative stress pathways .

Another investigation into the photophysical properties of related compounds indicated that they could serve as effective electron transport materials in OLED applications due to their favorable energy levels and stability .

Propriétés

IUPAC Name |

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZFUBWFAOMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H48N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453692 | |

| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124729-98-2 | |

| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.